molecular formula C17H18INO2 B5377946 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5377946
M. Wt: 395.23 g/mol
InChI Key: UCNGFMBKTSQSLH-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound characterized by the presence of an iodophenyl group and a tetrahydroisoquinoline core

Properties

IUPAC Name

1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNGFMBKTSQSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodoaniline and 6,7-dimethoxy-1-tetralone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-iodoaniline and 6,7-dimethoxy-1-tetralone under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydroisoquinoline core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(3-Iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The iodophenyl group allows for substitution reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced with other functional groups using palladium catalysts.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ether bonds and formation of phenolic derivatives.

Scientific Research Applications

1-(3-Iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It finds applications in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The pathways involved in these interactions are often studied using computational modeling and biochemical assays.

Comparison with Similar Compounds

1-(3-Iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

    1-(3-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with a bromine atom instead of iodine, affecting its reactivity and biological activity.

    1-(3-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline:

    1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: The presence of a fluorine atom influences its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its iodophenyl group, which imparts distinct reactivity and potential for further functionalization in synthetic chemistry.

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